4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a hydroxy group, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between 4-benzoyl-3-hydroxyphenylhydrazine and 4-[(E)-phenyldiazenyl]benzaldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Shares the hydroxybenzene structure but lacks the complex substituents.
Methyl vanillate: Contains a methoxy group and is used in similar applications.
Benzaldehyde derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
The uniqueness of 4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
65561-65-1 |
---|---|
Molecular Formula |
C25H18N4O3 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[2,4-dihydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C25H18N4O3/c30-23-16-24(31)22(15-21(23)25(32)17-7-3-1-4-8-17)29-28-20-13-11-19(12-14-20)27-26-18-9-5-2-6-10-18/h1-16,30-31H |
InChI Key |
HMTCDXXHVINTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2O)O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.